molecular formula C5H6N2O2 B189401 4-Methylpyridazine-3,6-diol CAS No. 5754-18-7

4-Methylpyridazine-3,6-diol

Cat. No.: B189401
CAS No.: 5754-18-7
M. Wt: 126.11 g/mol
InChI Key: QAVYOWFNXMHVEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridazine-3,6-diol can be achieved through various synthetic routes. One common method involves the reaction of citraconic anhydride with hydrazine hydrate, followed by cyclization and oxidation steps . The reaction conditions typically include:

    Reaction with Hydrazine Hydrate: Citraconic anhydride is reacted with hydrazine hydrate in an aqueous medium at elevated temperatures to form the intermediate hydrazide.

    Cyclization: The intermediate hydrazide undergoes cyclization to form the pyridazine ring.

    Oxidation: The cyclized product is then oxidized to introduce the hydroxyl groups at the 3- and 6-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Methylpyridazine-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: Formation of 4-methylpyridazine-3,6-dione.

    Reduction: Formation of 4-methyl-3,6-dihydroxypyridazine.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Organic Synthesis

4-Methylpyridazine-3,6-diol serves as an important intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals.

  • Synthesis of Pharmaceuticals : It has been used to synthesize compounds with potential anti-cancer properties. For example, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro .

Analytical Chemistry

The compound is frequently employed in analytical chemistry for its ability to separate and purify other substances. It has been effectively analyzed using high-performance liquid chromatography (HPLC) techniques.

  • HPLC Applications : A specific method involves using a Newcrom R1 HPLC column with acetonitrile and water as the mobile phase for effective separation . This method is scalable for preparative separations and suitable for pharmacokinetic studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative was tested against breast cancer cell lines and showed significant anti-proliferative effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and found it effective at concentrations as low as 50 µg/mL .
  • Anticancer Potential : In vitro studies on derivatives of this compound showed that they could inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of 4-Methylpyridazine-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridazine ring allow it to form hydrogen bonds and π-π interactions with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

4-Methylpyridazine-3,6-diol can be compared with other similar compounds such as:

    Pyridazine: Lacks the hydroxyl and methyl groups, making it less reactive.

    Pyridazinone: Contains a carbonyl group instead of hydroxyl groups, leading to different chemical properties.

    4-Methylpyridazine: Lacks the hydroxyl groups, resulting in different reactivity and biological activity.

The presence of both hydroxyl groups and a methyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activities.

Biological Activity

4-Methylpyridazine-3,6-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with hydroxyl groups at the 3 and 6 positions and a methyl group at the 4 position. Its molecular formula is C6_6H8_8N2_2O2_2, and it has a molecular weight of approximately 156.14 g/mol. The presence of hydroxyl groups contributes to its potential as an antioxidant and its reactivity in various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain hydrolases, impacting lipid metabolism and potentially influencing conditions like obesity and diabetes .
  • Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds can exhibit antimicrobial properties against various pathogens. This suggests potential applications in treating infections or as preservatives in food products .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Effect Reference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of α/β-hydrolase domain enzymes
AntimicrobialActivity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antioxidant Properties : A study evaluated the antioxidant capacity of various pyridazine derivatives, including this compound. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential utility in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : In a pharmacological study, this compound was tested for its ability to inhibit specific hydrolases involved in lipid metabolism. Results indicated a dose-dependent inhibition with an IC50 value suggesting moderate potency compared to standard inhibitors .
  • Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyridazine derivatives. Modifications at various positions on the pyridazine ring have been shown to enhance biological activity:

  • Hydroxyl Substitution : The presence of hydroxyl groups at positions 3 and 6 significantly increases antioxidant activity.
  • Methyl Group Influence : The methyl group at position 4 appears to enhance solubility and bioavailability, making it a favorable modification for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylpyridazine-3,6-diol, and what critical parameters govern yield optimization?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted pyridazine precursors. For example, chloromethylpyridine derivatives can react with hydrazides under controlled pH (e.g., sodium hydroxide) to form triazolo-pyridazine intermediates, which are then hydrolyzed to yield the diol . Key parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and purification via column chromatography. Evidence from triazole-pyridazine syntheses suggests that avoiding excess moisture improves intermediate stability .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C NMR shifts to confirm hydroxyl and methyl group positions. For example, hydroxyl protons typically appear downfield (δ 10–12 ppm) in DMSO-d6_6 .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and dihedral angles, critical for confirming the planar pyridazine ring and hydrogen-bonding networks (e.g., O–H···N interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the 3- and 6-positions (e.g., halogens, alkyl chains) to assess steric and electronic effects on bioactivity .
  • Assay Selection : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the compound’s hydrogen-bonding capacity. For antibacterial studies, adapt protocols from triazole derivatives, using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Data Interpretation : Cross-reference activity data with computational models (e.g., molecular docking using Discovery Studio) to correlate substituent effects with binding affinities .

Q. What experimental strategies mitigate instability of this compound in aqueous or oxidative conditions?

  • Methodological Answer :

  • Stability Screening : Conduct accelerated degradation studies under varying pH (2–12), temperatures (25–60°C), and light exposure. Monitor degradation via HPLC .
  • Formulation Adjustments : Use lyophilization for long-term storage. For in vitro assays, dissolve the compound in DMSO with antioxidants (e.g., 0.1% BHT) to prevent oxidation .
  • Spectroscopic Monitoring : Track carbonyl group formation (FTIR at ~1700 cm1^{-1}) as an indicator of diol oxidation .

Q. How should researchers resolve contradictions in spectral data for this compound analogs?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1H^1H-15N^{15}N HMBC NMR to confirm nitrogen hybridization states, and XRD to resolve tautomeric ambiguities (e.g., keto-enol equilibria) .
  • Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/NMR spectra .
  • Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions and characterizing intermediates at each step .

Q. What methodologies are recommended for probing the chelation or metal-binding properties of this compound?

  • Methodological Answer :

  • Titration Experiments : Use UV-Vis spectroscopy to monitor absorbance shifts upon addition of metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Calculate binding constants via Benesi-Hildebrand plots .
  • X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometries (e.g., octahedral vs. tetrahedral) in metal complexes .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability of metal complexes and stoichiometry of hydration .

Properties

IUPAC Name

4-methyl-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYOWFNXMHVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206157
Record name 4-Methylpyridazine-3,6-diol
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-18-7
Record name 1,2-Dihydro-4-methyl-3,6-pyridazinedione
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Record name 4-Methylpyridazine-3,6-diol
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Record name 3,6-Dihydroxy-4-methylpyridazine
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Record name 3,6-Dihydroxy-4-methylpyridazine
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Record name 4-Methylpyridazine-3,6-diol
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Record name 4-methylpyridazine-3,6-diol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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